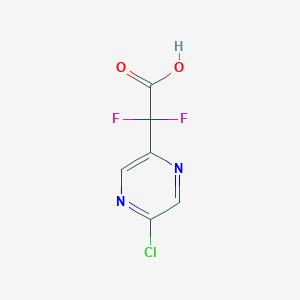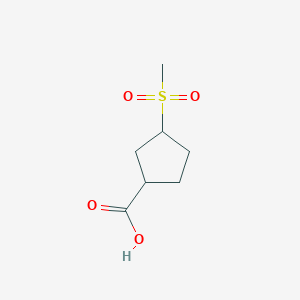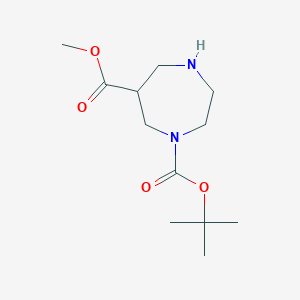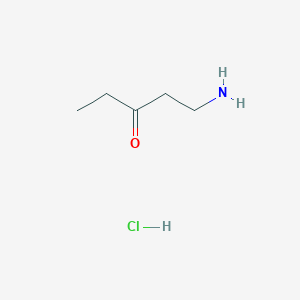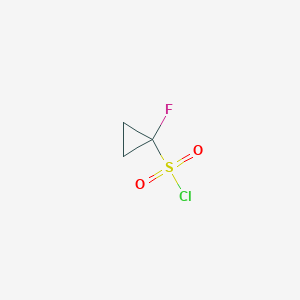
1-fluorocyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocyclopropane-1-sulfonyl chloride (FCPS) is a highly reactive, sulfur-containing fluorinated compound that has been widely used in the synthesis of organic compounds in the laboratory since the 1950s. It is a versatile reagent with a wide range of applications, including the synthesis of organic compounds, the preparation of polymers, and the synthesis of pharmaceuticals. FCPS is a colorless liquid with a pungent odor and is highly toxic and corrosive.
Mécanisme D'action
The mechanism of action of 1-fluorocyclopropane-1-sulfonyl chloride is not fully understood. It is known to react with alkenes and alkynes to form cyclopropanes, which can then be further reacted to form other compounds. The reaction is believed to involve the formation of a cyclopropyl cation intermediate, which is then attacked by the 1-fluorocyclopropane-1-sulfonyl chloride, resulting in the formation of the cyclopropane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-fluorocyclopropane-1-sulfonyl chloride are not well understood. It is known to be highly toxic and corrosive, and should be handled with caution. In addition, 1-fluorocyclopropane-1-sulfonyl chloride has been reported to be a skin and eye irritant, and may cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is its high reactivity, which allows for the synthesis of a wide range of compounds. In addition, it is relatively inexpensive and easy to handle. However, 1-fluorocyclopropane-1-sulfonyl chloride is highly toxic and corrosive, and should be handled with caution. In addition, it is not suitable for use in biological systems, as it can react with proteins and other biomolecules.
Orientations Futures
The use of 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is expected to continue to increase in the future, as it is a versatile and useful reagent for the synthesis of a wide range of compounds. In addition, research into the mechanism of action of 1-fluorocyclopropane-1-sulfonyl chloride and its biochemical and physiological effects is ongoing. Furthermore, research into the development of more efficient and safer methods of using 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is also ongoing. Finally, research into the use of 1-fluorocyclopropane-1-sulfonyl chloride in the synthesis of pharmaceuticals and other specialty chemicals is also being conducted.
Méthodes De Synthèse
The synthesis of 1-fluorocyclopropane-1-sulfonyl chloride is relatively straightforward and involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 1-chloro-1-fluorocyclopropane (CFCP). The reaction is carried out in an aprotic solvent, such as dichloromethane, at room temperature. The reaction produces 1-fluorocyclopropane-1-sulfonyl chloride and trifluoromethanesulfonic acid (CF3SO3H) as the by-products.
Applications De Recherche Scientifique
1-fluorocyclopropane-1-sulfonyl chloride has been widely used in the synthesis of organic compounds, including pharmaceuticals, polymers, and other specialty chemicals. It is also used in the synthesis of organofluorine compounds, which are important in the pharmaceutical and agrochemical industries. In addition, 1-fluorocyclopropane-1-sulfonyl chloride is used in the synthesis of polymers, such as polyethylene and polypropylene, as well as in the synthesis of polymers for medical applications.
Propriétés
IUPAC Name |
1-fluorocyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c4-8(6,7)3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGCCNQRSFJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorocyclopropane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)

